4-Fluoroaniline--d4 4-Fluoroaniline--d4
Brand Name: Vulcanchem
CAS No.:
VCID: VC20231890
InChI: InChI=1S/C6H6FN/c7-5-1-3-6(8)4-2-5/h1-4H,8H2/i1D,2D,3D,4D
SMILES:
Molecular Formula: C6H6FN
Molecular Weight: 115.14 g/mol

4-Fluoroaniline--d4

CAS No.:

Cat. No.: VC20231890

Molecular Formula: C6H6FN

Molecular Weight: 115.14 g/mol

* For research use only. Not for human or veterinary use.

4-Fluoroaniline--d4 -

Specification

Molecular Formula C6H6FN
Molecular Weight 115.14 g/mol
IUPAC Name 2,3,5,6-tetradeuterio-4-fluoroaniline
Standard InChI InChI=1S/C6H6FN/c7-5-1-3-6(8)4-2-5/h1-4H,8H2/i1D,2D,3D,4D
Standard InChI Key KRZCOLNOCZKSDF-RHQRLBAQSA-N
Isomeric SMILES [2H]C1=C(C(=C(C(=C1N)[2H])[2H])F)[2H]
Canonical SMILES C1=CC(=CC=C1N)F

Introduction

PropertyValue
IUPAC Name2,3,5,6-tetradeuterio-4-fluoroaniline
Molecular FormulaC6H6FN\text{C}_6\text{H}_6\text{FN}
Molecular Weight115.14 g/mol
InChI KeyKRZCOLNOCZKSDF-RHQRLBAQSA-N
PubChem CID57608685

Synthesis and Isotopic Labeling Strategies

Deuterium Incorporation Methods

The synthesis of 4-fluoroaniline-d4 typically employs isotopic exchange or deuterated precursor routes. A protocol detailed by the Royal Society of Chemistry involves reacting [1-13C]4-nitrophenol with deuterated hydrochloric acid (DCl) under microwave irradiation at 170°C, achieving >97% deuteration at targeted positions . This method leverages the acid-catalyzed H/D exchange mechanism, optimized for minimal side reactions.

Purification and Yield Optimization

Post-synthesis purification utilizes silica gel chromatography with heptane-ethyl acetate (7:3) eluent, yielding 63–95% product purity . Critical challenges include avoiding protium recontamination during workup, necessitating anhydrous conditions and deuterated solvents.

Applications in Scientific Research

Medicinal Chemistry

Deuterated analogs like 4-fluoroaniline-d4 enhance drug metabolite tracking via mass spectrometry and 19F-NMR. For instance, its incorporation into fluorotryptophan analogs enables real-time monitoring of protein folding in mammalian cells, leveraging the fluorine atom’s distinct NMR chemical shift .

Agrochemical Development

In pesticide research, deuterium labeling mitigates metabolic degradation, prolonging compound half-life in environmental studies. This property is pivotal for assessing the environmental persistence of fluorinated agrochemicals.

Spectroscopic Techniques

The compound’s deuterium substitution reduces spin relaxation in 2H-NMR, improving signal resolution. Additionally, its 13C^{13}\text{C}-labeled variants (e.g., [4-13C]4-fluoroaniline-d4) facilitate carbon tracing in reaction mechanisms .

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Profiling

1H NMR (400 MHz, CDCl3) reveals residual proton signals at δ 6.86 (2.5% at C3/C5) and δ 6.64 (2.5% at C2/C6), confirming high deuteration efficiency . The 13C^{13}\text{C}-F coupling constant (J=235.7HzJ = 235.7 \, \text{Hz}) in 13C^{13}\text{C} NMR underscores the fluorine’s electronic influence on the aromatic ring .

High-Resolution Mass Spectrometry (HRMS)

HRMS analysis of the [M+H]+ ion (C513CH4D2FN\text{C}_5^{13}\text{CH}_4\text{D}_2\text{FN}) shows a measured mass of 115.0714, aligning with the theoretical 115.07161 . This precision validates isotopic integrity.

Comparative Analysis with Non-Deuterated 4-Fluoroaniline

Isotopic Advantages

Deuteration reduces kinetic isotope effects in metabolic pathways, enabling accurate pharmacokinetic modeling without altering biological activity. In contrast, non-deuterated 4-fluoroaniline exhibits faster hepatic clearance, complicating tracer studies.

Analytical Sensitivity

The signal-to-noise ratio in 19F^{19}\text{F}-NMR increases by 40% for 4-fluoroaniline-d4 compared to its protiated form, attributed to deuterium’s lower spin-lattice relaxation .

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